molecular formula C11H11F3N4O2S B2720463 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1421444-08-7

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2720463
CAS RN: 1421444-08-7
M. Wt: 320.29
InChI Key: KIORNOIKZNATIV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom. The compound also contains a 1,2,4-triazole ring, which is another type of heterocycle, and a trifluoromethyl group, which is a common substituent in organic chemistry due to its high electronegativity and the stability of the C-F bond .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene and 1,2,4-triazole rings in separate steps, followed by their connection via an ethyl linker. The trifluoromethyl group could be introduced using a variety of methods, such as the reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and 1,2,4-triazole rings, as well as the trifluoromethyl group. These features could have significant effects on the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and 1,2,4-triazole rings, as well as the trifluoromethyl group. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and 1,2,4-triazole rings could affect its polarity and solubility, while the trifluoromethyl group could influence its acidity and stability .

Scientific Research Applications

Antimicrobial and Antifungal Activities : Research into related compounds, such as those involving derivations of thiophene carboxamide, has revealed potential antimicrobial and antifungal activities. These compounds have been evaluated against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their significance in the development of new antimicrobial agents (Desai et al., 2011).

Organocatalyzed Synthesis : The compound's structural framework is used in organocatalyzed reactions under aqueous conditions to efficiently produce thiophene carboxamide derivatives. This methodology offers a green chemistry approach, emphasizing reactions in water as a solvent, highlighting its role in sustainable chemical synthesis (Abaee & Cheraghi, 2013).

Biological Activity Investigations : Studies on hybrid molecules containing thiophene carboxamide structures have shown antimicrobial, antilipase, and antiurease activities. These findings underscore the compound's utility in the search for novel therapeutic agents with diverse biological activities (Başoğlu et al., 2013).

Chemical Synthesis and Reactivity : The reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been explored, revealing insights into reaction mechanisms involving ring rearrangements. Such studies are crucial for understanding the chemical behavior of thiophene carboxamide derivatives and developing new synthetic routes (Ledenyova et al., 2018).

Antiproliferative Activity : Novel thiophene derivatives, including those related to thiophene carboxamide, have been synthesized and tested for antiproliferative activity. These compounds show promise in cancer research, particularly against breast and colon cancer cell lines, highlighting their potential in the development of anticancer therapies (Ghorab et al., 2013).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to synthesize this compound and investigate its physical and chemical properties, as well as its potential biological activity. Such studies could provide valuable information for the development of new materials or drugs .

properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2S/c1-17-9(11(12,13)14)16-18(10(17)20)4-3-15-8(19)7-2-5-21-6-7/h2,5-6H,3-4H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIORNOIKZNATIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

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